Benzyl 3-(diethoxyphosphoryl)propanoate

Description

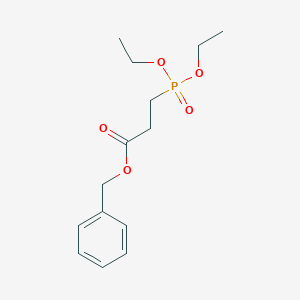

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-diethoxyphosphorylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21O5P/c1-3-18-20(16,19-4-2)11-10-14(15)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRWOUSOKWLOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(=O)OCC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40785985 | |

| Record name | Benzyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-94-5 | |

| Record name | Benzyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Benzyl 3 Diethoxyphosphoryl Propanoate

Strategies for the Construction of the Propanoate Backbone and Benzyl (B1604629) Ester Moiety

The synthesis of Benzyl 3-(diethoxyphosphoryl)propanoate involves the strategic formation of two key features: the three-carbon propanoate chain and the benzyl ester group. The assembly of these components can be approached through various routes, primarily involving the creation of the ester bond either before or after the introduction of the phosphonate (B1237965) group.

Development of Efficient Esterification Protocols

The formation of the benzyl ester is a critical step that can be accomplished through direct esterification, transesterification, or alcoholysis. The choice of method often depends on the nature of the available precursors and the desired reaction conditions.

Direct esterification involves the reaction of a carboxylic acid precursor, such as 3-(diethoxyphosphoryl)propanoic acid, with benzyl alcohol. This reaction is typically acid-catalyzed. While general methods for benzyl ester synthesis are well-established, specific protocols for phosphonate-containing carboxylic acids are crucial for optimizing yield and purity. semanticscholar.org For instance, 2-benzyloxy-1-methylpyridinium triflate has been identified as an effective reagent for synthesizing benzyl esters from carboxylic acids under mild conditions. semanticscholar.org

Another approach involves the direct oxidative esterification of Csp³–H bonds in benzylic hydrocarbons with carboxylic acids, using a recyclable ionic liquid like 1-butylpyridinium iodide as a catalyst. researchgate.net Although this method starts from a hydrocarbon rather than benzyl alcohol, it represents a modern approach to forming benzyl esters. researchgate.net The esterification of phosphonic acids themselves can also be achieved using various reagents, such as triethyl orthoacetate, which has been shown to be effective for producing diethyl phosphonic esters at elevated temperatures (90 °C). mdpi.com This suggests that similar orthoester-based methods could be adapted for benzyl ester formation.

Table 1: Catalytic Systems for Benzyl Ester Formation

| Catalyst/Reagent | Substrates | Key Features |

| 2-Benzyloxy-1-methylpyridinium triflate | Carboxylic Acids, Benzyl Alcohol | Mild reaction conditions |

| 1-Butylpyridinium iodide (Ionic Liquid) | Carboxylic Acids, Benzylic Hydrocarbons | Metal-free, recyclable catalyst |

| Triethyl Orthoacetate | Phosphonic Acids, Alcohols | Acts as both reagent and solvent |

Transesterification, or alcoholysis, provides an alternative route where a pre-existing ester of 3-(diethoxyphosphoryl)propanoic acid (e.g., a methyl or ethyl ester) is converted to the benzyl ester by reaction with benzyl alcohol. nih.govmdpi.com This method is particularly useful when the simpler alkyl esters are more readily available.

Microwave-assisted transesterification has been shown to be an effective technique. mdpi.com For example, the alcoholysis of various phosphinates and phosphonates, such as dibenzyl phosphite (B83602), has been successfully performed with a range of alcohols, including benzyl alcohol (BnOH). mdpi.com These reactions can be translated into continuous flow methods, allowing for greater scalability. mdpi.com In one study, the transesterification of ethyl phenyl-H-phosphinate with benzyl alcohol was investigated under microwave conditions, demonstrating the feasibility of this approach for preparing different esters of phosphorus compounds. mdpi.com The propensity of certain cyclic phosphonates, like alkylpinacol phosphonates, to undergo ring-opening transesterification in the presence of an alcohol can also be exploited to generate mixed phosphonate esters. nih.govresearchgate.netacs.org

Table 2: Conditions for Microwave-Assisted Transesterification of Phosphorus Esters

| Substrate | Alcohol | Temperature (°C) | Method |

| Ethyl phenyl-H-phosphinate | Benzyl Alcohol | 160-190 | Microwave (Batch) |

| Dibenzyl phosphite | Methanol | 110-120 | Continuous Flow |

| Dibenzyl phosphite | Butanol | Room Temp. | Batch |

Precursor Synthesis and Functional Group Interconversions

The propanoate backbone containing the phosphorus group is often prepared via a Michael-type addition. For instance, dialkyl phosphites can undergo a palladium-catalyzed coupling with acrylic acid derivatives to afford carboxyl-functionalized phosphonates. wikipedia.org This directly installs the phosphonate group at the 3-position of the propanoate structure.

Alternatively, the synthesis can begin with the formation of the benzyl ester of a propanoate that contains a suitable leaving group for the subsequent introduction of the phosphonate. A common precursor is benzyl 3-bromopropanoate (B1231587). This intermediate is typically synthesized via standard esterification of 3-bromopropanoic acid with benzyl alcohol. This precursor then becomes the substrate for the Arbuzov reaction to introduce the diethoxyphosphoryl group. nih.govorganic-chemistry.org

Regioselective Introduction of the Diethoxyphosphoryl Group

The most common and efficient method for forming the crucial carbon-phosphorus (P-C) bond in phosphonate synthesis is the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction provides a reliable way to regioselectively introduce the diethoxyphosphoryl group onto the propanoate backbone.

Optimized Arbuzov Reaction Conditions

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. nih.govorganic-chemistry.org In the context of this compound synthesis, this translates to the reaction of triethyl phosphite with benzyl 3-halopropanoate (typically the bromo- or chloro- derivative). The reaction proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) intermediate. A subsequent dealkylation step, where the displaced halide anion attacks one of the ethyl groups of the phosphonium salt, yields the final phosphonate ester and a volatile ethyl halide byproduct. organic-chemistry.org

The efficiency of the Arbuzov reaction can be influenced by several factors, including temperature, solvent, and the presence of catalysts. researchgate.net While the reaction is often performed neat at elevated temperatures (e.g., 140-160 °C), modifications have been developed to achieve milder conditions and higher yields. researchgate.netunh.edu

For the synthesis of benzyl phosphonates specifically, an efficient protocol utilizes a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a solvent. frontiersin.org This system allows the reaction to proceed smoothly at room temperature, avoiding the need for high temperatures and volatile organic solvents. frontiersin.org The presumed mechanism involves an initial Finkelstein reaction where the more reactive benzyl iodide is formed in situ, which then readily undergoes the reaction with the dialkyl phosphite anion generated by the base. frontiersin.org

Table 3: Optimized Conditions for Benzyl Phosphonate Synthesis via Arbuzov-type Reactions

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield |

| Benzyl halide, Dialkyl phosphite | K₂CO₃ / KI | PEG-400 | Room Temp. | 6 h | High |

| α,ω-Dibromoalkane, Triethyl phosphite | None | Neat | 140 °C | - | Variable |

| Benzyl bromide, Triethyl phosphite | None | Neat | 160 °C | 16 h | 83% |

Michael Addition Followed by Phosphonylation Strategies

A primary and effective route for the synthesis of this compound involves a phospha-Michael addition (conjugate addition) of a phosphorus nucleophile to an α,β-unsaturated ester. In this context, the reaction of diethyl phosphite with benzyl acrylate (B77674) is a direct approach.

The reaction typically proceeds by the addition of a base to deprotonate the diethyl phosphite, generating the diethyl phosphite anion. This anion then acts as a nucleophile, attacking the β-carbon of benzyl acrylate in a Michael-type 1,4-addition. The resulting enolate is subsequently protonated to yield the target compound.

Table 1: Catalyst and Conditions for Phospha-Michael Addition

| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethylamine | Solvent-free | Ambient | High | academie-sciences.fr |

| DBU | Solvent-free | 75-130 | Moderate to High | mdpi.com |

| Metal Alkoxides | Various | Varies | Good | General Knowledge |

| Lewis Acids | Various | Varies | Good | beilstein-journals.org |

This table is illustrative of typical conditions for Michael additions involving phosphites and acrylates and may be adapted for the specific synthesis of this compound.

Research into similar reactions has shown that the choice of base or catalyst is crucial for the success of the reaction. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and diethylamine have been shown to be effective in promoting the Michael addition of various nucleophiles to acrylates, often under mild or even solvent-free conditions. academie-sciences.frmdpi.com The use of microwave irradiation has also been explored to accelerate these reactions, significantly reducing reaction times. nih.gov

Alternative Phosphorylation Methods

Beyond the direct phospha-Michael addition, the well-established Michaelis-Arbuzov reaction provides a versatile alternative for the formation of the carbon-phosphorus bond in phosphonates. nih.gov This reaction classically involves the reaction of a trialkyl phosphite with an alkyl halide. To synthesize this compound via this method, a suitable starting material would be benzyl 3-halopropanoate.

The reaction mechanism involves the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of the benzyl 3-halopropanoate. This is followed by the dealkylation of the resulting phosphonium salt by the halide ion to yield the final phosphonate ester. nih.gov

Recent advancements in the Michaelis-Arbuzov reaction have focused on improving reaction conditions, such as the use of catalysts and alternative energy sources like microwave irradiation or ultrasound to enhance reaction rates and yields. nih.gov Lewis acids have been employed to catalyze the reaction, allowing it to proceed under milder conditions. researchgate.net Furthermore, variations of the reaction, such as the use of silyl phosphites (Silyl-Arbuzov reaction), can alter the reactivity profile and may be advantageous in certain synthetic contexts. nih.gov

Table 2: Comparison of Phosphorylation Methods

| Method | Reactants | Key Features |

| Phospha-Michael Addition | Diethyl phosphite, Benzyl acrylate | Direct C-P bond formation at the β-position. |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, Benzyl 3-halopropanoate | Versatile and well-established for C-P bond formation. |

| Pudovik Reaction | Diethyl phosphite, Benzyl acrylate (with catalyst) | A variation of the Michael addition, often catalyzed by bases. |

Multi-Component and Tandem Reaction Approaches for Expedited Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. beilstein-journals.orgnih.gov For the synthesis of β-phosphonopropanoates, a one-pot three-component reaction could be envisioned. Such a reaction might involve an aldehyde, an active methylene (B1212753) compound, and a dialkyl phosphite. academie-sciences.fr

While a direct three-component synthesis for this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to design a convergent and atom-economical synthesis. For instance, a tandem Knoevenagel condensation followed by a phospha-Michael addition in a single pot could be a viable strategy. academie-sciences.fr

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, also provide an expedited route. A potential tandem approach could involve the in-situ generation of benzyl acrylate from a suitable precursor followed by the immediate addition of diethyl phosphite.

Scale-Up Considerations and Process Optimization in Synthetic Research

The transition of a synthetic procedure from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed through process optimization. For the synthesis of this compound, key considerations for scale-up would include reaction kinetics, heat transfer, mixing, and purification. iajps.com

For exothermic reactions like the Michaelis-Arbuzov or Michael additions, effective heat management is crucial to prevent runaway reactions and the formation of byproducts. acs.org The choice of solvent, catalyst loading, and reaction temperature must be carefully optimized to ensure both safety and efficiency on a larger scale.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of such reactions. acs.org Flow reactors can provide superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. The development of a continuous flow process for the Michaelis-Arbuzov reaction has demonstrated the potential for high productivity with a low environmental footprint. acs.org

Table 3: Key Parameters for Scale-Up and Process Optimization

| Parameter | Consideration | Optimization Strategy |

| Reaction Temperature | Control of exothermicity, prevention of side reactions. | Use of jacketed reactors, optimization of addition rates, implementation of cooling systems. |

| Mixing | Ensuring homogeneity and efficient mass transfer. | Selection of appropriate stirrer design and speed, use of baffles in the reactor. |

| Solvent Selection | Safety, environmental impact, and ease of removal. | Use of greener solvents, optimization of solvent volume, exploration of solvent-free conditions. |

| Purification | Efficiency and scalability of product isolation. | Development of crystallization or distillation methods over chromatographic purification. |

| Process Safety | Identification and mitigation of potential hazards. | Hazard and operability (HAZOP) studies, implementation of appropriate safety measures. |

Mechanistic and Stereochemical Investigations of Reactions Mediated by Benzyl 3 Diethoxyphosphoryl Propanoate

Detailed Mechanistic Elucidation of Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with a high degree of stereoselectivity. wikipedia.orgnrochemistry.com Benzyl (B1604629) 3-(diethoxyphosphoryl)propanoate serves as a stabilized phosphonate (B1237965) reagent in this transformation, reacting with aldehydes and ketones to form α,β-unsaturated esters. The reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, creating a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then adds to the carbonyl carbon of an aldehyde or ketone in a rate-limiting step. wikipedia.org The resulting intermediate subsequently collapses through an oxaphosphetane intermediate to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. wikipedia.orgalfa-chemistry.com

The choice of base and its associated counterion is critical in the Horner-Wadsworth-Emmons reaction, as it significantly influences the reaction's kinetics, stereochemical outcome, and substrate compatibility. The primary role of the base is to deprotonate the phosphonate, generating the reactive carbanion. slideshare.netyoutube.com Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS) are commonly employed. wikipedia.orgorganic-chemistry.org

The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺, Mg²⁺) associated with the base plays a crucial role in the stereoselectivity of the olefination. Metal ions can coordinate to the oxygen atoms of both the phosphonate and the carbonyl adduct, influencing the stability and interconversion of the diastereomeric intermediates that lead to the E and Z alkenes. researchgate.net For instance, lithium and sodium ions are known to promote conditions that allow for the equilibration of intermediates, which typically favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org Procedures using lithium chloride with a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been developed for substrates that are sensitive to stronger bases like sodium hydride. wikipedia.orgnrochemistry.com Similarly, the use of magnesium halides with triethylamine has also been reported to promote efficient olefination. wikipedia.org The presence of these metal salts can alter the aggregation state of the phosphonate anion and the transition state geometry, thereby steering the reaction pathway. researchgate.net

Table 1: Effect of Base/Counterion Systems on HWE Reactions

| Base/Additive | Typical Counterion | General Application/Effect |

|---|---|---|

| NaH | Na⁺ | Standard conditions, generally favors E-alkene formation. alfa-chemistry.com |

| n-BuLi | Li⁺ | Strong base, can be used at low temperatures. organic-chemistry.org |

| KHMDS / 18-crown-6 | K⁺ (sequestered) | Promotes Z-selectivity (Still-Gennari conditions). wikipedia.org |

| DBU / LiCl | Li⁺ | Mild conditions for base-sensitive substrates (Masamune-Roush conditions). nrochemistry.com |

| Et₃N / MgBr₂ | Mg²⁺ | Mild conditions, can influence thermodynamic control. wikipedia.orgresearchgate.net |

The stereochemical outcome of the HWE reaction using stabilized phosphonates like Benzyl 3-(diethoxyphosphoryl)propanoate is predominantly the formation of the (E)-alkene. wikipedia.orgmdpi.com This preference is generally attributed to thermodynamic control, where the reaction intermediates can equilibrate to favor the pathway leading to the more stable trans-disubstituted alkene. wikipedia.org The mechanism involves the reversible formation of erythro and threo diastereomeric adducts after the initial nucleophilic attack. The subsequent elimination step, proceeding through an oxaphosphetane intermediate, is stereospecific. The transition state leading to the (E)-alkene, where bulky groups are positioned anti to each other, is lower in energy, thus favoring its formation. organic-chemistry.orgyoutube.com

However, the E/Z selectivity can be strategically manipulated by modifying the reaction conditions or the structure of the phosphonate reagent. The most notable modification for achieving high (Z)-selectivity is the Still-Gennari protocol. This method employs phosphonates with electron-withdrawing groups (such as trifluoroethyl instead of ethyl) and strongly dissociating conditions, like using potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether (e.g., 18-crown-6) in a solvent like THF at low temperatures. wikipedia.orgnrochemistry.comyoutube.com The electron-withdrawing groups on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate. wikipedia.orgnrochemistry.com This kinetic control traps the initial, kinetically favored adduct, preventing equilibration and leading to the formation of the (Z)-alkene. youtube.com

Table 2: Factors Influencing E/Z Selectivity in HWE Olefination

| Condition | Outcome | Rationale |

|---|---|---|

| Standard Conditions (NaH, THF) | Predominantly E-alkene | Thermodynamic control; intermediates equilibrate to the more stable anti-configuration. wikipedia.orgmdpi.com |

| Still-Gennari Conditions (KHMDS, 18-crown-6, -78 °C) | Predominantly Z-alkene | Kinetic control; rapid, irreversible elimination from the syn-adduct. nrochemistry.comyoutube.com |

| Aromatic Aldehydes | Almost exclusively E-alkene | Strong thermodynamic preference for the trans-stilbene-type product. wikipedia.org |

| Use of Ketones | Poor to modest selectivity | Increased steric hindrance disfavors clean transition states, leading to mixtures of isomers. wikipedia.org |

The choice of solvent can profoundly impact the Horner-Wadsworth-Emmons reaction by influencing the solubility of reagents, the aggregation of ionic species, and the stability of intermediates and transition states. Aprotic polar solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF) are most commonly used. alfa-chemistry.comresearchgate.net These solvents are effective at solvating the metal counterions, which can influence the reactivity of the phosphonate carbanion and the stereochemical course of the reaction.

Exploration of Alternative Reactivity Modes and Transformations

Beyond its primary role in olefination, the structural features of this compound allow for other chemical transformations at its distinct functional groups.

The phosphorus atom in the phosphonate group is electrophilic and can be a target for nucleophilic attack. This reactivity is fundamental to the synthesis of phosphonates themselves, often via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) acts as a phosphorus nucleophile attacking an alkyl halide. youtube.com In the context of this compound, the phosphorus center can be attacked by strong nucleophiles, potentially leading to the displacement of one of the ethoxy groups.

Furthermore, the P=O bond can be activated by electrophiles, particularly Lewis acids. This activation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. mdpi.com Hydrolysis of the phosphonate ester groups to the corresponding phosphonic acid can be achieved under harsh acidic conditions, such as with concentrated hydrochloric or hydrobromic acid, often requiring elevated temperatures. nih.gov This process involves protonation of the ester oxygen followed by nucleophilic attack by water. The presence of electron-withdrawing groups can make the phosphorus center more electrophilic and susceptible to such transformations. frontiersin.org

The propanoate chain and the benzyl ester moiety represent additional sites for chemical reactivity. The benzyl ester can be cleaved under various conditions. A common and mild method is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which selectively removes the benzyl group to yield the corresponding carboxylic acid without affecting the diethyl phosphonate group. This deprotection strategy is widely used in organic synthesis.

Alternatively, the ester can undergo saponification upon treatment with a strong base like sodium hydroxide, which would also yield the carboxylate salt. nih.gov This reaction, however, must be carefully controlled to avoid competing deprotonation at the α-carbon, which initiates the HWE reaction. The ester functionality can also be subject to transesterification in the presence of an alcohol and a suitable acid or base catalyst. These alternative reaction pathways highlight the synthetic versatility of this compound beyond its use as an olefination reagent.

Computational Chemistry Approaches for Understanding Reaction Energetics and Transition States

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have provided a deep understanding of the potential energy surface of the Horner-Wadsworth-Emmons reaction. These studies clarify the reaction pathways, the influence of various factors on stereoselectivity, and the dynamics of the reactive species involved.

DFT calculations have been instrumental in mapping the mechanistic landscape of the HWE reaction. While specific studies on this compound are not extensively documented, research on analogous phosphonoacetates, such as trimethyl phosphonoacetate, offers a clear and applicable model for the reaction mechanism. nih.gov

The reaction is understood to proceed through a sequence of steps:

Addition: The phosphonate carbanion, formed by deprotonation, adds to the carbonyl compound.

Oxaphosphetane Formation: The resulting oxyanion undergoes a ring-closing step to form a four-membered oxaphosphetane intermediate. nih.govacs.org

Pseudorotation and Elimination: The oxaphosphetane may undergo pseudorotation, followed by the cleavage of the P-C and O-C bonds to yield the alkene and a phosphate byproduct. nih.gov

Computational studies have revealed that the formation of the oxaphosphetane is typically the rate-determining step. nih.gov The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. nih.gov DFT calculations consistently show that the transition state leading to the (E)-alkene is lower in energy, which accounts for the generally observed E-selectivity of the HWE reaction. nih.govacs.org

Solvation has a significant impact on the reaction's energy profile. acs.org In the gas phase, the rate-determining step is the ring closure to the oxaphosphetane. nih.govacs.org However, in solvated systems, the initial bimolecular addition of the phosphonate carbanion to the carbonyl can become rate-limiting due to the stabilization of the charged reactants by the solvent. acs.org

The nature of the substituents on the phosphonate reagent also plays a crucial role in determining the reaction's stereoselectivity. Electron-withdrawing groups on the phosphonate can stabilize the intermediates and transition states, which can influence the reversibility of the initial steps and affect the Z/E product ratio. researchgate.net

Table 1: Calculated Relative Energies for Intermediates and Transition States in a Model HWE Reaction

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| Reactants | 0.0 | 0.0 |

| Transition State (E) | 10.5 | 15.2 |

| Transition State (Z) | 12.1 | 16.8 |

| Oxaphosphetane (E) | -25.6 | -18.3 |

| Oxaphosphetane (Z) | -23.9 | -16.5 |

| Products (E) | -45.1 | -40.7 |

| Products (Z) | -43.4 | -38.9 |

Note: Data is illustrative and based on findings for analogous phosphonoacetate systems.

While DFT provides a static picture of the reaction pathway, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the reacting molecules and the role of the solvent. MD simulations can be particularly useful in understanding phenomena that are not fully captured by static calculations, such as the role of solvent reorganization and non-equilibrium effects. comporgchem.com

In the context of Wittig-type reactions, MD simulations have been used to investigate the trajectories of the reactants as they approach the transition state. comporgchem.com These simulations have shown that dynamic effects can play a significant role in the reaction outcome. For instance, trajectories can recross the transition state barrier, and the solvent environment may not be fully equilibrated around the rapidly changing solute, influencing the reaction pathway. comporgchem.com

Simulations can reveal "dynamic matching," where the vibrational modes of the reactant molecules align in a way that facilitates passage over the transition state barrier and progression to the product without the system fully thermalizing in the intermediate well. comporgchem.com This suggests that the traditional transition state theory, which assumes thermal equilibrium at the transition state, may not fully describe the reaction dynamics. For the HWE reaction involving this compound, MD simulations could elucidate how the benzyl and ethoxy groups, along with the surrounding solvent molecules, influence the approach to the transition state and the subsequent collapse of the oxaphosphetane intermediate.

Applications in Complex Molecule Synthesis and Materials Science Research

Strategic Utility in the Total Synthesis of Natural Products

The Horner-Wadsworth-Emmons reaction, for which phosphonate (B1237965) esters like Benzyl (B1604629) 3-(diethoxyphosphoryl)propanoate are key precursors, is a cornerstone in the field of natural product synthesis. This olefination reaction is renowned for its ability to form carbon-carbon double bonds with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. This level of control is paramount when constructing the intricate and stereochemically rich structures of natural products.

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activities and are used as pharmaceuticals. The assembly of their carbon backbones often relies on iterative chain extension processes. The Horner-Wadsworth-Emmons reaction has been widely employed in the synthesis of polyketide-based natural products. Phosphonate reagents are instrumental in coupling complex fragments and introducing key unsaturated moieties within the polyketide chain.

For instance, a phosphonate ester bearing a propanoate group can be utilized to introduce a three-carbon building block, which is a common structural motif in polyketides. The benzyl ester functionality in Benzyl 3-(diethoxyphosphoryl)propanoate can serve as a protecting group for a carboxylic acid, which can be later deprotected under mild conditions to reveal a functionality for further elaboration or to complete the synthesis of a macrolactone ring, a common feature in many polyketide natural products.

Below is a representative table illustrating the application of a Horner-Wadsworth-Emmons reaction in the synthesis of a polyketide fragment, showcasing the typical reactants and conditions.

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate) | Base | Solvent | Product (Alkene) | Typical Yield |

| A complex polyketide-derived aldehyde | This compound | NaH | THF | Corresponding (E)-α,β-unsaturated ester | >85% |

| A simple aliphatic aldehyde | This compound | KHMDS | THF/18-crown-6 | Corresponding (Z)-α,β-unsaturated ester | Variable |

Terpenoids represent another vast class of natural products with significant biological and commercial importance. Their synthesis often requires precise control over the geometry of newly formed double bonds. The Horner-Wadsworth-Emmons reaction is a powerful tool for achieving this control. By reacting a phosphonate like this compound with a chiral aldehyde derived from the chiral pool or prepared by asymmetric synthesis, a new stereocenter-adjacent double bond can be installed with high geometric purity. This is crucial for maintaining the enantiomeric integrity of the synthetic intermediates and the final terpenoid target.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of complex alkaloids often involves the construction of intricate heterocyclic ring systems. The Wittig reaction and its variants, including the Horner-Wadsworth-Emmons reaction, are frequently utilized in alkaloid synthesis to form key olefinic linkages that can then be further transformed into the characteristic ring structures. For example, the unsaturated ester functionality that can be introduced using this compound can serve as a handle for subsequent cyclization reactions, such as aza-Michael additions, to form nitrogen-containing rings.

Role in the Expedited Synthesis of Pharmaceutical Intermediates and Drug-Like Molecules

The efficiency and reliability of the Horner-Wadsworth-Emmons reaction make phosphonate reagents valuable tools in medicinal chemistry for the rapid synthesis of libraries of drug-like molecules and key pharmaceutical intermediates.

Heterocyclic compounds are a cornerstone of modern pharmaceuticals. Phosphonate-based reagents play a significant role in the synthesis of these important molecular frameworks. The carbon-carbon double bond formed through a Horner-Wadsworth-Emmons reaction can be a precursor to a variety of heterocyclic rings. For example, an α,β-unsaturated ester can undergo conjugate addition with a nucleophile containing a second reactive group, leading to a cyclization event. The use of this compound allows for the introduction of a propanoate side chain that can be part of the heterocyclic ring or a substituent that modulates the pharmacological properties of the final molecule.

The following table provides a generalized scheme for the synthesis of a dihydropyridinone, a common heterocyclic core, using a phosphonate reagent.

| Reactant 1 (Iminophosphorane) | Reactant 2 (Unsaturated Ester) | Reaction Type | Product |

| Aza-Wittig Type Reagent | Product from HWE with this compound | Aza-Wittig/Cyclization | Dihydropyridinone derivative |

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals. Phosphonate chemistry provides several avenues for the creation of new chiral centers. The asymmetric hydrogenation of the double bond in the α,β-unsaturated ester product derived from a Horner-Wadsworth-Emmons reaction is a common strategy to generate a chiral center. Furthermore, phosphonate-directed catalytic asymmetric hydroboration of trisubstituted alkenes can lead to chiral tertiary boronic esters, which are versatile synthetic intermediates. The phosphonate group itself can be a part of a chiral molecule, and its transformations can be used to synthesize other chiral structures. Allylic hydroxy phosphonates, for instance, are versatile chiral building blocks that can be converted into a range of substituted aminophosphonates.

Contribution to the Development of Advanced Organic Materials

The structural features of this compound make it a promising candidate for the creation of advanced organic materials with tailored properties. The presence of the phosphonate moiety can impart characteristics such as flame retardancy, improved adhesion to surfaces, and the ability to coordinate with metal ions.

Monomers for Polymer Synthesis

While direct polymerization of this compound itself is not extensively documented, its structural motifs are relevant to the synthesis of functional polymers. The ester and phosphonate groups can be modified to introduce polymerizable functionalities. For instance, the benzyl group could be replaced with a vinyl or acrylic group, transforming the molecule into a monomer suitable for radical polymerization. youtube.com

The synthesis of polymers containing phosphonate side chains is a significant area of research. nih.govnih.gov These polymers are known for a range of properties, including:

Flame Retardancy: The phosphorus content contributes to the material's ability to resist combustion.

Adhesion: Phosphonate groups can strongly interact with metal and metal oxide surfaces, making them useful as adhesives or coatings.

Biocompatibility: Phosphonate-containing polymers are being explored for biomedical applications due to their structural similarity to biological phosphates. nih.gov

The general strategy for creating such polymers often involves the polymerization of a vinyl- or acrylate-based monomer that already contains a phosphonate group. nih.govnih.gov Although not a direct application of this compound, it serves as a conceptual precursor for the design of such functional monomers.

Table 1: Potential Polymerizable Derivatives of the this compound Scaffold

| Monomer Structure | Polymerization Method | Potential Polymer Properties |

| Acryloyloxyethyl 3-(diethoxyphosphoryl)propanoate | Free Radical Polymerization | Adhesion, Flame Retardancy |

| Vinylthis compound | Free Radical Polymerization | Thermal Stability, Refractive Index Control |

This table is illustrative and based on general principles of polymer chemistry, as direct polymerization of these specific derivatives is not widely reported in the reviewed literature.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.govnih.govmdpi.com The phosphonate group in this compound is an excellent functional group for directing such self-assembly processes.

Key interactions involving the phosphonate group include:

Hydrogen Bonding: The P=O group is a strong hydrogen bond acceptor.

Metal Coordination: The phosphonate can coordinate with various metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.

Electrostatic Interactions: Upon hydrolysis to the phosphonic acid, the molecule can engage in strong electrostatic interactions.

Integration into Cascade and Multicomponent Reactions for Enhanced Efficiency

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step, reducing waste and saving time. beilstein-journals.orgnih.gov The reactivity of the phosphonate group makes this compound a potential participant in such reactions.

A key reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction , which is used to form alkenes from aldehydes or ketones. The carbanion generated by deprotonation of the carbon adjacent to the phosphonate group is a key intermediate.

While no direct examples of this compound in cascade or multicomponent reactions were found in the reviewed literature, its structure suggests potential pathways. For instance, it could be a precursor to a Horner-Wadsworth-Emmons reagent. If the molecule were to be deprotonated at the carbon alpha to the phosphonate and ester groups, the resulting carbanion could react with an aldehyde or ketone. This could be part of a cascade sequence where the initial product undergoes further transformations in the same pot.

Multicomponent reactions often involve the combination of three or more starting materials to form a single product. beilstein-journals.org Phosphonates are known to participate in reactions like the Kabachnik-Fields reaction, which produces α-aminophosphonates. beilstein-journals.org It is conceivable that a derivative of this compound could be designed to participate in such a reaction, leading to the efficient synthesis of complex molecules incorporating the phosphonopropanoate scaffold.

Derivatization and Functionalization Strategies for Benzyl 3 Diethoxyphosphoryl Propanoate

Selective Transformations of the Benzyl (B1604629) Ester Group

The benzyl ester group is a versatile functional handle, primarily serving as a protecting group for the carboxylic acid. Its selective removal or transformation is a key strategy in the derivatization of Benzyl 3-(diethoxyphosphoryl)propanoate.

One of the most common and efficient methods for cleaving a benzyl ester is through catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. mdpi.commdpi.com The process is clean and often quantitative, yielding the deprotected carboxylic acid and toluene as the only byproduct. bham.ac.uk

When applied to this compound, this method selectively removes the benzyl group to produce 3-(diethoxyphosphoryl)propanoic acid.

Reaction Scheme:

this compound + H₂ (gas) --(Pd/C catalyst)--> 3-(Diethoxyphosphoryl)propanoic acid + Toluene

The resulting 3-(diethoxyphosphoryl)propanoic acid is a valuable intermediate. Its carboxylic acid group can be readily activated and coupled with a wide range of nucleophiles to form new derivatives, such as amides or different esters, using standard peptide coupling reagents or esterification conditions.

| Reagent/Condition | Product Type |

| SOCl₂ then R-OH | Ester |

| DCC/EDC, R₂NH | Amide |

| Alkyl Halide, Base | Ester |

Table 1: Examples of Subsequent Functionalization of 3-(Diethoxyphosphoryl)propanoic acid.

Transesterification, or alcoholysis, is a process where the benzyl group of the ester is exchanged with the alkyl or aryl group of an alcohol. patsnap.comyoutube.com This reaction allows for the synthesis of a wide array of ester derivatives from a single starting material. The reaction can be catalyzed by acids, bases, or specific enzymes and can be driven to completion by using a large excess of the new alcohol or by removing the benzyl alcohol byproduct.

Microwave-assisted transesterification in the presence of ionic liquids has also been shown to be an effective method for modifying phosphonate (B1237965) esters. patsnap.com

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) | Methyl 3-(diethoxyphosphoryl)propanoate |

| Ethanol | Base (e.g., NaOEt) | Ethyl 3-(diethoxyphosphoryl)propanoate |

| Isopropanol | Zinc Cluster | Isopropyl 3-(diethoxyphosphoryl)propanoate |

| Phenol | Acid (e.g., TsOH) | Phenyl 3-(diethoxyphosphoryl)propanoate |

Table 2: Transesterification Reactions to Generate Diverse Ester Derivatives.

Modifications of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is another key site for derivatization, allowing for modifications that directly alter the phosphorus-containing part of the molecule.

The ethyl esters on the phosphonate group can be hydrolyzed to yield the corresponding phosphonic acid. This transformation is fundamental as phosphonic acids are structural analogs of phosphates and are important in various applications. youtube.com The hydrolysis can be achieved under different conditions, ranging from harsh to mild.

Acidic Hydrolysis : A common and straightforward method involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nsf.govyoutube.com This method effectively cleaves both ethyl groups, but the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. masterorganicchemistry.com

McKenna Reaction : A much milder and highly selective method for dealkylating phosphonate esters involves the use of bromotrimethylsilane (TMSBr), followed by solvolysis with water or an alcohol. youtube.com This two-step procedure, known as the McKenna reaction, first converts the diethyl phosphonate to a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed under neutral conditions to the phosphonic acid. masterorganicchemistry.com Chlorotrimethylsilane (TMSCl) in the presence of sodium iodide can also be used, which generates the more reactive iodotrimethylsilane in situ. nsf.gov This method is known for its high yields and chemoselectivity, often leaving other ester groups, like the benzyl ester, intact.

The product of these reactions is Benzyl 3-(phosphono)propanoate, which can be isolated as the free acid or as its corresponding salts.

| Method | Reagents | Conditions | Product |

| Acid Hydrolysis | Conc. HCl | Reflux | Benzyl 3-(phosphono)propanoate |

| McKenna Reaction | 1. TMSBr 2. H₂O/MeOH | Mild, Neutral | Benzyl 3-(phosphono)propanoate |

Table 3: Comparison of Hydrolysis Methods for the Diethoxyphosphoryl Moiety.

Phosphonamides can be synthesized from diethyl phosphonates, providing access to another important class of organophosphorus compounds. A general and widely applied method involves the conversion of the diethyl phosphonate to a more reactive phosphonochloridate intermediate.

This is typically achieved by reacting the starting material with a chlorinating agent like phosphorus pentachloride (PCl₅) or oxalyl chloride. The resulting phosphonochloridate is not usually isolated but is reacted in situ with a primary or secondary amine in the presence of a base (like triethylamine) to yield the desired phosphonamide. This strategy can be used to introduce one or two amino substituents on the phosphorus atom.

Step 1 (Chlorination): this compound + PCl₅ → Benzyl 3-(chloro(ethoxy)phosphoryl)propanoate

Step 2 (Amination): Benzyl 3-(chloro(ethoxy)phosphoryl)propanoate + R₂NH → Benzyl 3-(N,N-dialkyl-P-ethoxyphosphonamido)propanoate

This modular approach allows for the synthesis of a wide variety of phosphonamide derivatives by simply changing the amine used in the second step.

Functionalization of the Propanoate Carbon Chain

The propanoate carbon chain, specifically the carbon atom alpha to the ester carbonyl group (C-2 position), can be functionalized through the formation of an enolate intermediate. nsf.gov Enolates are powerful nucleophiles that can react with a range of electrophiles to form new carbon-carbon bonds. youtube.com

To achieve selective functionalization at this position, a strong, non-nucleophilic base is required to deprotonate the alpha-carbon without attacking the ester carbonyl. Lithium diisopropylamide (LDA) is a commonly used base for this purpose. youtube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. nsf.gov

Once formed, the enolate of this compound can be reacted with various electrophiles, such as alkyl halides, to introduce a substituent at the C-2 position. youtube.com

Step 1 (Enolate Formation): this compound + LDA --(-78 °C, THF)--> Lithium enolate intermediate

Step 2 (Alkylation): Lithium enolate intermediate + R-X → Benzyl 2-alkyl-3-(diethoxyphosphoryl)propanoate

This strategy opens a pathway to a variety of C-2 substituted derivatives, significantly increasing the structural diversity obtainable from the parent compound.

| Electrophile (R-X) | Product (at C-2 position) |

| Methyl Iodide (CH₃I) | Benzyl 2-methyl-3-(diethoxyphosphoryl)propanoate |

| Allyl Bromide (CH₂=CHCH₂Br) | Benzyl 2-allyl-3-(diethoxyphosphoryl)propanoate |

| Benzyl Bromide (BnBr) | Benzyl 2-benzyl-3-(diethoxyphosphoryl)propanoate |

| Benzaldehyde (PhCHO) | Benzyl 2-(hydroxy(phenyl)methyl)-3-(diethoxyphosphoryl)propanoate |

Table 4: Potential Functionalization of the Propanoate Chain via Enolate Alkylation.

Alpha-Functionalization Strategies via Enolate Chemistry

The presence of a phosphoryl group in this compound influences the acidity of the alpha-protons, making them susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a key intermediate for introducing various functional groups at the alpha-position, adjacent to the carbonyl group.

The general strategy involves the treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, at low temperatures to generate the corresponding enolate. This enolate can then react with a variety of electrophiles to yield alpha-substituted products.

Key Research Findings:

While specific studies on the alpha-functionalization of this compound are not extensively detailed in the provided search results, the principles of enolate chemistry are well-established. The reactivity of similar phosphonate-containing esters suggests that the enolate of this compound would readily participate in reactions such as:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the alpha-position.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of β-keto esters.

The choice of base, solvent, and reaction temperature is crucial for controlling the regioselectivity and preventing side reactions, such as self-condensation.

Table 1: Potential Alpha-Functionalization Reactions of this compound via Enolate Chemistry

| Reaction Type | Electrophile | Expected Product Structure |

| Alkylation | R-X (Alkyl Halide) | Benzyl 2-alkyl-3-(diethoxyphosphoryl)propanoate |

| Aldol Addition | R'CHO (Aldehyde) | Benzyl 3-(diethoxyphosphoryl)-2-(1-hydroxyalkyl)propanoate |

| Acylation | R''COCl (Acyl Chloride) | Benzyl 2-acyl-3-(diethoxyphosphoryl)propanoate |

Remote Functionalization and Chain Extension

Remote functionalization of this compound involves the modification of the molecule at a position other than the alpha-carbon. This can be achieved through various synthetic strategies that target the ester or phosphonate moieties.

Chain Extension via the Phosphonate Group:

The diethoxyphosphoryl group is a versatile functional handle for chain extension reactions, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the carbon adjacent to the phosphorus atom (the alpha-carbon of the phosphonate) to form a phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity.

For this compound, this would involve the deprotonation of the methylene (B1212753) group adjacent to the phosphorus atom. The resulting carbanion can then be reacted with a wide range of aldehydes or ketones to introduce a new carbon-carbon double bond, effectively extending the carbon chain.

Key Research Findings:

The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. The reaction conditions typically involve the use of a base such as sodium hydride, potassium tert-butoxide, or butyllithium in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base and reaction conditions can influence the stereochemical outcome of the reaction.

Functionalization of the Benzyl Ester:

The benzyl ester group can also be a site for remote functionalization. For instance, catalytic hydrogenation can be employed to cleave the benzyl ester, yielding the corresponding carboxylic acid, 3-(diethoxyphosphoryl)propanoic acid. This carboxylic acid can then be further functionalized through standard carboxylic acid chemistry, such as conversion to an acid chloride, amide, or another ester. This two-step process allows for the introduction of a wide variety of functional groups at the terminus of the propanoate chain.

Table 2: Potential Remote Functionalization and Chain Extension Strategies

| Strategy | Reagents | Intermediate/Product | Functional Group Transformation |

| Horner-Wadsworth-Emmons Reaction | 1. Base (e.g., NaH) 2. Aldehyde/Ketone (R'COR'') | Benzyl 4-substituted-3-(diethoxyphosphoryl)but-2-enoate | C-P bond to C=C bond |

| Benzyl Ester Cleavage | H₂, Pd/C | 3-(Diethoxyphosphoryl)propanoic acid | Benzyl ester to Carboxylic acid |

| Carboxylic Acid Activation | SOCl₂, (COCl)₂ | 3-(Diethoxyphosphoryl)propanoyl chloride | Carboxylic acid to Acid chloride |

| Amide Formation | Amine (R₂NH) | N,N-Disubstituted-3-(diethoxyphosphoryl)propanamide | Carboxylic acid to Amide |

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of Benzyl 3 Diethoxyphosphoryl Propanoate

The definitive identification and purity verification of synthetic compounds such as Benzyl (B1604629) 3-(diethoxyphosphoryl)propanoate are fundamental in chemical research. This relies on a suite of advanced analytical techniques capable of providing detailed information about molecular structure, composition, and sample purity. Methodologies including high-resolution spectroscopy and chromatography are indispensable for the comprehensive characterization of this organophosphorus compound.

Emerging Research Frontiers and Future Outlook

Asymmetric Catalysis and Enantioselective Transformations Using Phosphonate (B1237965) Reagents

The synthesis of chiral organophosphorus compounds is a significant area of research, as often only one enantiomer of a molecule possesses the desired biological or chemical activity. nih.gov Catalytic asymmetric methods for creating C-chiral phosphonates are increasingly sought after to overcome the limitations of classical resolution or substrate-controlled methods. nih.govmdpi.com While research directly involving Benzyl (B1604629) 3-(diethoxyphosphoryl)propanoate is limited, extensive work on related phosphonate reagents highlights the potential for its use in enantioselective transformations.

Key strategies in this field involve the asymmetric addition of phosphorus nucleophiles to unsaturated compounds, such as aldehydes, imines, and alkenes. mdpi.com Organocatalysis and transition-metal catalysis are the two primary pillars of this research.

Detailed Research Findings:

Organocatalysis: L-proline has been successfully used as an organocatalyst for the cross-aldol reaction of α-ketophosphonates and ketones, yielding tertiary α-hydroxyphosphonates with high enantiomeric purity (up to 99% ee). nih.gov Another approach uses isothiourea catalysts for the formal [2+2] cycloaddition of α-ketophosphonates, producing β-lactones with a phosphonate group in high diastereoselectivity and enantioselectivity (>99:1 er). researchgate.net

Metal-Based Catalysis: Chiral metal complexes have been employed in various phosphonylation reactions. For instance, a Sharpless catalyst generated from diisopropyl L-tartrate and Ti(OPr-i)4 has been used for the phospha-aldol reaction of aldehydes with diethyl phosphite (B83602). mdpi.com More recently, a bifunctional iminophosphorane superbase catalyst has enabled the enantioselective nucleophilic desymmetrization of prochiral phosphonate esters, providing a modular route to diverse and enantioenriched P(V) compounds. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts derived from cinchona alkaloids have been investigated for the enantioselective α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkylphosphonium salts, yielding α-aminophosphonates with good yield and enantioselectivity. mdpi.com

Table 1: Examples of Catalytic Enantioselective Synthesis of Phosphonates

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-proline (Organocatalyst) | Cross-aldol reaction | α-Keto phosphonates and ketones | Up to 99% | nih.gov |

| Isothiourea (Organocatalyst) | Formal [2+2] cycloaddition | α-Ketophosphonates and α-silyl acids | >99:1 er | researchgate.net |

| Iminophosphorane (Organocatalyst) | Nucleophilic desymmetrization | Prochiral phosphonate esters | 91% | nih.gov |

| N-benzylhydroquininium bromide | α-amidoalkylation | Phosphonium (B103445) salt and dimethyl phosphite | 84% | mdpi.com |

| Ti/L-tartrate complex | Phospha-aldol reaction | Benzaldehyde and diethyl phosphite | 53% | mdpi.com |

These methodologies showcase the robust and expanding toolkit available for the asymmetric synthesis of phosphonates. Future work will likely focus on applying these catalytic systems to more complex substrates like Benzyl 3-(diethoxyphosphoryl)propanoate to generate chiral building blocks for pharmaceutical and materials science applications.

Application in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, often utilizing microreactors, is revolutionizing organic synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability. numberanalytics.com This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation.

Microreactors are miniaturized reaction vessels with internal dimensions typically in the micrometer range, which facilitates rapid heat and mass transfer. numberanalytics.com This leads to more efficient and selective chemical transformations compared to traditional batch methods. numberanalytics.com The application of heterogeneous catalysts within microreactors further enhances this approach, allowing for cleaner and more scalable processes. rsc.org

While specific studies detailing the synthesis of this compound in a continuous flow setup are not yet prevalent, the principles of microreactor technology are broadly applicable to phosphonate synthesis. The benefits include:

Improved Safety: Better management of reaction exotherms.

Higher Yields and Selectivity: Precise control over temperature, pressure, and residence time. numberanalytics.com

Increased Productivity: Continuous processing allows for higher throughput compared to batch synthesis. numberanalytics.com

Greener Processes: Reduced solvent usage and energy consumption. kth.senih.gov

The synthesis of phosphonates often involves reactions like the Michaelis-Arbuzov reaction, which can benefit from the precise temperature control offered by microreactors to minimize side reactions. frontiersin.org As the chemical industry moves towards more sustainable and efficient manufacturing, the integration of phosphonate synthesis, including that of specific esters like this compound, into continuous flow systems represents a significant frontier.

Green Chemistry Principles in the Synthesis and Utilization of the Compound

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis and application of phosphonates. scienmag.comuef.fi Given that phosphorus is considered a critical raw material, developing sustainable methods for the production and recycling of organophosphorus compounds is of paramount importance. scienmag.comuef.fisciencedaily.com

Several green synthetic methods have been developed for phosphonates, moving away from harsh conditions and volatile organic solvents. rsc.org

Benign Solvents and Catalysts: An efficient and sustainable protocol for synthesizing benzyl phosphonates utilizes a potassium iodide/potassium carbonate (KI/K2CO3) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign and recyclable solvent. frontiersin.orgnih.gov This method proceeds smoothly at room temperature, avoiding the need for toxic solvents and reactive metals. frontiersin.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate phosphonate synthesis, including the McKenna reaction for preparing phosphonic acids from their dialkyl esters. rsc.orgmdpi.com This technique often leads to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method used to promote phosphonate synthesis, such as in the Kabachnik-Fields reaction for producing α-aminophosphonates. rsc.org

Solvent-Free Synthesis: Grinding techniques and other solvent-free methods represent a highly eco-friendly approach, minimizing waste and simplifying product isolation. rsc.orgchemijournal.com

In terms of utilization, phosphonates are used in applications that contribute to sustainability, such as water treatment, where they act as scale and corrosion inhibitors, improving energy efficiency in industrial systems. tzgroupusa.com However, their persistence in the environment is a concern, driving research into biodegradable alternatives and efficient recycling methods. rsc.orgtzgroupusa.com

Table 2: Comparison of Green Synthesis Methods for Phosphonates

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| PEG-400/KI System | Benign solvent, room temperature | Avoids toxic solvents, high yield & selectivity, cost-effective | frontiersin.orgnih.gov |

| Microwave-Assisted | Rapid heating | Reduced reaction time, energy efficient, higher yields | rsc.orgmdpi.com |

| Ultrasound-Assisted | Sonochemical activation | Eco-friendly energy source, promotes cavitation | rsc.org |

| Solvent-Free Grinding | Mechanical activation | Eliminates solvent waste, simple procedure, high atom economy | chemijournal.com |

The "greening" of phosphonate chemistry is a dynamic field that addresses the entire lifecycle of these compounds, from their synthesis to their ultimate fate in the environment. rsc.org

Computational Design of Novel Phosphonate-Based Reagents

Computational chemistry is a powerful tool for designing new catalysts and reagents by providing deep insight into reaction mechanisms and transition states. nih.gov While the application of computational design specifically to create novel phosphonate reagents like this compound is an emerging area, the foundational principles are well-established.

Computational techniques can be used to:

Elucidate Reaction Mechanisms: Theoretical investigations can map out the energetic pathways of reactions involving phosphonates, identifying key intermediates and transition states. For example, studies on the reactivity of phosphiranes with nucleophiles have used computational methods to understand whether the attack occurs at the phosphorus atom or a ring carbon. researchgate.net

Guide Catalyst Development: By understanding how a catalyst interacts with a substrate at a molecular level, researchers can rationally design more efficient and selective catalysts. This is crucial for developing the next generation of catalysts for asymmetric transformations involving phosphonates. nih.gov

Predict Reactivity: Computational models can predict the reactivity of new, unsynthesized phosphonate reagents, allowing researchers to prioritize the most promising candidates for experimental validation.

Although direct computational design of phosphonate reagents for specific synthetic outcomes is still in its infancy, the synergy between theoretical calculations and experimental work holds immense promise. As computational power and modeling accuracy increase, the in silico design of phosphonate reagents with tailored properties for specific applications will become an indispensable part of synthetic chemistry.

Unexplored Reactivity Profiles and New Synthetic Paradigms

While the Horner-Wadsworth-Emmons reaction is the most well-known application of phosphonate carbanions, researchers are continuously exploring new reactivity profiles and synthetic paradigms for organophosphorus compounds. uiowa.edu This involves both discovering new reactions and developing novel phosphonate reagents with unique capabilities.

Emerging Synthetic Applications:

Activation of Inert Phosphonates: Significant advances have been made in activating typically inert P(V) phosphonates for further transformations. For example, triflic anhydride (B1165640) (Tf2O) has been used to promote the conversion of phosphonates into other functional phosphorus compounds like mixed phosphonates and phosphates under mild conditions, expanding their synthetic utility. researchgate.net

Novel Reagent Development: New phosphonate reagents are being designed for specific synthetic tasks. Reagents containing a protected aldehyde group have been developed for the two-carbon homologation of aldehydes to α,β-unsaturated aldehydes, a process that is robust for a wide range of aldehyde types. researchgate.net

Unprecedented Rearrangements: The study of phosphonate biosynthesis has uncovered unusual enzymatic reactions, such as a 1,2-phosphono-migration, which may inspire new synthetic transformations. nih.gov Mechanistic studies of these enzymatic processes, which can proceed through unexpected intermediates like carbocations, could open up new avenues for chemical synthesis. nih.gov

New Cycloaddition Strategies: The application of phosphonate-containing molecules in reactions beyond their traditional scope is an active area of research. A recently reported enantioselective formal [2+2] cycloaddition to generate β-lactones bearing a phosphonate group represents a novel application for α-ketophosphonates. researchgate.net

Q & A

Basic Synthesis & Purification

Q: What are the common synthetic routes for preparing Benzyl 3-(diethoxyphosphoryl)propanoate, and how can reaction efficiency be optimized? A: The compound is typically synthesized via phosphorylation of benzyl 3-hydroxypropanoate using diethyl chlorophosphate in the presence of a base (e.g., triethylamine). Key steps include:

- Protection : Ensure anhydrous conditions to prevent hydrolysis of the phosphoryl chloride intermediate.

- Coupling : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) to detect unreacted starting materials.

- Purification : Isolate the product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove phosphoric acid byproducts. Optimize yields (>70%) by maintaining temperatures below 40°C to minimize ester degradation .

Advanced Synthesis: Purity & Yield Challenges

Q: How can researchers address low yields or impurities during scale-up synthesis? A: Common issues arise from residual solvents or unreacted diethyl chlorophosphate. Mitigation strategies:

- Byproduct Removal : Use aqueous washes (5% NaHCO₃) to eliminate acidic impurities.

- Solvent Optimization : Replace THF with dichloromethane to improve solubility of the phosphoryl intermediate.

- Advanced Chromatography : Employ preparative HPLC with a C18 column for high-purity isolation (>98%). Validate purity via ³¹P NMR to confirm absence of phosphonate side products .

Basic Analytical Characterization

Q: What standard analytical methods are used to confirm the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for diethyl CH₃, δ 4.1–4.3 ppm for benzyl CH₂) and ³¹P NMR (δ ~0–5 ppm for phosphoester).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~330 m/z).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm. Cross-validate with FT-IR to confirm ester C=O (1720 cm⁻¹) and P=O (1250 cm⁻¹) stretches .

Advanced Analytical: Resolving Data Contradictions

Q: How should discrepancies between theoretical and observed spectral data be resolved? A: For example, unexpected ³¹P NMR shifts may indicate hydrolysis or tautomerization. Steps:

- Orthogonal Validation : Compare with LC-MS to rule out degradation.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict ³¹P chemical shifts and identify structural anomalies.

- Control Experiments : Repeat synthesis under inert atmosphere to exclude oxidative byproducts .

Stability & Storage

Q: What are the recommended storage conditions to prevent decomposition? A: Store at –20°C in amber vials under argon. Avoid exposure to moisture or light, which can hydrolyze the phosphoryl ester. Monitor stability via monthly HPLC checks. For short-term use, keep at 4°C with desiccants (silica gel) .

Advanced Stability: Decomposition Pathways

Q: What degradation products form under suboptimal storage, and how are they characterized? A: Hydrolysis generates phosphoric acid and benzyl 3-hydroxypropanoate. Identify via:

- Tandem MS/MS : Fragment ions at m/z 154 (benzyl alcohol) and 98 (diethyl phosphate).

- pH Monitoring : Aqueous solutions show pH drop (~2–3) due to acidic byproducts. Use ion chromatography to quantify phosphate ions .

Biological & Mechanistic Applications

Q: How is this compound utilized as an intermediate in drug discovery? A: It serves as a phosphoryl donor in prodrug synthesis (e.g., antiviral nucleoside analogs). Methodological steps:

- Enzymatic Studies : Incubate with esterases (e.g., porcine liver) to assess hydrolysis rates.

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular delivery in HEK293 cells .

Advanced Mechanistic Studies

Q: What techniques elucidate its interaction with biological targets (e.g., enzymes)? A: Employ:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., phosphatases) to resolve binding modes.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for affinity quantification.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS .

Contradictory Data in Literature

Q: How to reconcile conflicting reports on its reactivity or biological activity? A: Potential causes include batch-to-batch variability or assay conditions. Solutions:

- Reproducibility Checks : Source reagents from multiple suppliers (e.g., Kanto Reagents) for comparative studies.

- Meta-Analysis : Use systematic reviews (e.g., PRISMA guidelines) to aggregate data across studies.

- Collaborative Validation : Share samples with independent labs for blinded retesting .

Computational Modeling for Mechanism Probes

Q: How can computational tools predict its reactivity or metabolic fate? A: Leverage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.